5-Amino-2-methylnaphthalen-1-ol hydrochloride

Description

Chemical Classification and Nomenclature

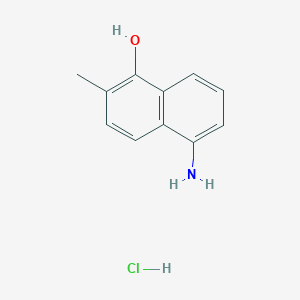

5-Amino-2-methylnaphthalen-1-ol hydrochloride belongs to the class of aromatic amino alcohols, specifically categorized as a substituted naphthol derivative. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5-amino-2-methylnaphthalen-1-ol;hydrochloride, with the Chemical Abstracts Service registry number 1630086-23-5. The base compound, 5-amino-2-methylnaphthalen-1-ol, carries the registry number 116415-34-0 and is known by several alternative names including 1-Naphthalenol, 5-amino-2-methyl-.

The molecular formula of the hydrochloride salt is represented as C11H12ClNO, with a molecular weight of 209.7 grams per mole. The free base form exhibits the molecular formula C11H11NO with a molecular weight of 173.21 grams per mole. The compound's structural designation reflects the presence of an amino group at the fifth position, a methyl group at the second position, and a hydroxyl group at the first position of the naphthalene ring system.

Table 1: Chemical Identification Data

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Chemical Abstracts Service Number | 1630086-23-5 | 116415-34-0 |

| Molecular Formula | C11H12ClNO | C11H11NO |

| Molecular Weight (g/mol) | 209.7 | 173.21 |

| MFCD Number | MFCD28405188 | Not specified |

| PubChem Compound Identifier | 118993456 | 14000494 |

The compound demonstrates characteristic properties of both aromatic amines and phenolic compounds due to its dual functional group nature. The hydrochloride salt formation significantly enhances the compound's water solubility compared to the free base, making it more suitable for various research applications and synthetic procedures.

Historical Context in Chemical Research

The development of this compound emerged from the broader field of naphthalene derivative research, which has been a cornerstone of organic chemistry for over a century. The systematic study of naphthol derivatives gained prominence in the early twentieth century as researchers recognized their potential as synthetic intermediates and biological active compounds.

Historical research in naphthalene chemistry established fundamental synthetic methodologies that enabled the preparation of complex substituted derivatives. The electrophilic cyclization approach, developed through extensive studies on arene-containing propargylic alcohols, provided reliable routes to substituted naphthalenes under mild reaction conditions. These methodologies demonstrated that 6-endo-dig electrophilic cyclization could proceed through anti attack of electrophiles and aromatic rings on alkynes, establishing the theoretical foundation for synthesizing compounds like 5-amino-2-methylnaphthalen-1-ol.

The compound's relationship to vitamin K analogs provides additional historical context, as related structures such as 4-amino-2-methyl-1-naphthol were first noted for their vitamin K function in 1940. This historical precedent established the significance of amino-methylnaphthol derivatives in both synthetic chemistry and biological research applications.

Research developments in the synthesis of naphthalenes through various cyclization reactions have demonstrated yields ranging from 18% to 99% depending on reaction conditions and substrate structures. These historical findings established the methodological framework that enables current synthetic approaches to compounds like this compound.

Significance in Organic Chemistry

This compound occupies a prominent position in organic chemistry due to its multifunctional nature and synthetic versatility. The compound serves as a valuable intermediate in the construction of more complex molecular architectures, particularly in the development of heterocyclic systems and pharmaceutical scaffolds.

The dual presence of amino and hydroxyl functional groups on the naphthalene backbone provides multiple sites for chemical modification and derivatization. These functional groups enable nucleophilic substitution reactions, electrophilic aromatic substitution, and various coupling reactions that expand the compound's utility in synthetic organic chemistry. The amino group can participate in reductive amination, acylation, and alkylation reactions, while the hydroxyl group offers opportunities for ether formation, esterification, and oxidation reactions.

Recent research has demonstrated the compound's relevance in protein methyltransferase inhibition studies, highlighting its potential as a biochemical tool. This application underscores the compound's significance beyond traditional synthetic chemistry, extending into chemical biology and medicinal chemistry research domains.

The structural features of this compound make it particularly valuable for structure-activity relationship studies in drug discovery programs. The naphthalene core provides a rigid aromatic framework, while the substituent pattern allows for systematic modification to optimize biological activity and physicochemical properties.

Table 2: Synthetic Applications and Reaction Types

| Functional Group | Reaction Type | Synthetic Utility |

|---|---|---|

| Amino Group | Nucleophilic substitution | Formation of amides, imines, and heterocycles |

| Amino Group | Reductive amination | Secondary and tertiary amine synthesis |

| Hydroxyl Group | Esterification | Prodrug formation and protecting group strategies |

| Hydroxyl Group | Ether formation | Alkyl and aryl ether derivatives |

| Aromatic System | Electrophilic substitution | Additional functionalization of naphthalene ring |

Structural Relationship to Naphthalene Derivatives

This compound exhibits significant structural relationships to other important naphthalene derivatives, particularly within the naphthol and aminonaphthalene families. The compound shares structural similarities with 5-amino-1-naphthol, which differs only by the absence of the methyl substituent at the second position. This relationship demonstrates how subtle structural modifications can influence physicochemical properties and biological activities.

The compound's structural pattern places it within the broader category of substituted naphthols that have gained attention for their diverse biological activities and pharmaceutical applications. Related structures such as 4-amino-2-methyl-1-naphthol have demonstrated vitamin K activity and serve as menadione analogs, illustrating the biological relevance of this structural class.

Contemporary research has identified similar naphthoquinone-naphthol derivatives with significant anticancer potential, demonstrating IC50 values in the micromolar range against various cancer cell lines. These findings suggest that the naphthalene backbone with amino and hydroxyl substitutions represents a privileged structure in medicinal chemistry applications.

The relationship to marine-derived naphthalene compounds further emphasizes the structural significance of this derivative class. Research on compounds such as 1'-hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione has revealed promising cytotoxic and anticancer activities, with structure-activity relationship studies highlighting the importance of hydroxyl and amino substitution patterns.

Table 3: Structural Comparison with Related Naphthalene Derivatives

| Compound | Molecular Formula | Key Structural Features | Biological Relevance |

|---|---|---|---|

| 5-Amino-2-methylnaphthalen-1-ol | C11H11NO | Amino at position 5, methyl at position 2, hydroxyl at position 1 | Protein methyltransferase inhibition |

| 5-Amino-1-naphthol | C10H9NO | Amino at position 5, hydroxyl at position 1 | Synthetic intermediate |

| 4-Amino-2-methyl-1-naphthol | C11H11NO | Amino at position 4, methyl at position 2, hydroxyl at position 1 | Vitamin K analog activity |

| 5-Methyl-1-naphthol | C11H10O | Methyl at position 5, hydroxyl at position 1 | Chemical intermediate |

Properties

IUPAC Name |

5-amino-2-methylnaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12;/h2-6,13H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSYSIQKVLSMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Nitronaphthalene |

| 2 | Reduction | H₂, Pd/C | Aminonaphthalene |

Alkylation

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Methylation | CH₃I, K₂CO₃ | Methylated naphthalene |

Hydroxylation

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Hydrolysis | NaOH, H₂O | Hydroxynaphthalene |

Extrapolation to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

To synthesize this compound, one could follow a sequence similar to that for other naphthalene derivatives:

- Nitration of 2-Methylnaphthalene : Introduce a nitro group at the 5-position using nitric acid and sulfuric acid.

- Reduction : Convert the nitro group to an amino group using hydrogen gas with a palladium catalyst.

- Hydroxylation : Introduce a hydroxyl group at the 1-position through a hydrolysis reaction.

- Salt Formation : React the resulting amine with hydrochloric acid to form the hydrochloride salt.

Synthetic Route

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-methylnaphthalene |

| 2 | Reduction | H₂, Pd/C | 5-Amino-2-methylnaphthalene |

| 3 | Hydroxylation | NaOH, H₂O | 5-Amino-2-methylnaphthalen-1-ol |

| 4 | Salt Formation | HCl | This compound |

Chemical Reactions Analysis

5-Amino-2-methylnaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form dihydro derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

5-Amino-2-methylnaphthalen-1-ol hydrochloride has several notable applications:

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as:

- Oxidation : Can be oxidized to form naphthoquinones.

- Reduction : Capable of being reduced to dihydro derivatives.

- Substitution Reactions : The amino group can engage in electrophilic substitution reactions.

Biology

In biological research, this compound is utilized for:

- Enzyme Interaction Studies : It can bind to specific enzymes, altering their activity and providing insights into biochemical pathways.

- Fluorescent Probes : Used in various biological assays due to its fluorescent properties, facilitating the study of cellular processes.

Industrial Applications

Due to its chromophoric properties, this compound is employed in:

- Dyes and Pigments Production : It acts as an intermediate in dye synthesis, contributing to color development in various materials.

Case Study 1: Enzyme Interaction

In a study investigating enzyme inhibition, researchers utilized this compound to explore its effects on a specific enzyme involved in metabolic pathways. The results indicated that the compound significantly altered enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Dye Production

A comparative analysis was conducted on the efficiency of various naphthalene derivatives in dye production. The study found that this compound yielded vibrant colors with high stability, making it a preferred choice for industrial dye synthesis.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylnaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and alter their activity, which can lead to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Amino-2-methylnaphthalen-1-ol hydrochloride can be compared with other similar compounds such as:

5-Amino-2-methylnaphthalene: Lacks the hydroxyl group, which affects its reactivity and applications.

5-Hydroxy-2-methylnaphthalene: Lacks the amino group, which also influences its chemical behavior and uses.

2-Methylnaphthalene: Lacks both the amino and hydroxyl groups, making it less reactive in certain types of chemical reactions.

These comparisons highlight the unique properties of this compound, particularly its dual functional groups, which contribute to its versatility in various applications.

Biological Activity

5-Amino-2-methylnaphthalen-1-ol hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₁ClN₁O

- Molecular Weight : 211.67 g/mol

- CAS Number : 1630086-23-0

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Converts to naphthoquinones.

- Reduction : Forms dihydro derivatives.

- Substitution : The amino group can react with electrophiles, leading to substituted derivatives.

This compound interacts with specific enzymes, altering their activity and resulting in various biochemical effects. The precise pathways depend on the biological context in which the compound is applied.

Therapeutic Applications

Research indicates potential therapeutic uses in several areas:

-

Cancer Research :

- The compound has been studied for its effects on cancer cells, particularly in prostate cancer treatment. It shows promise in inhibiting cancer cell proliferation and inducing apoptosis .

- A patent discusses its use in pharmaceutical compositions aimed at improving survival rates in prostate cancer patients by inhibiting tumor growth .

- Neurodegenerative Diseases :

-

Enzyme Interaction Studies :

- It serves as a fluorescent probe in enzyme assays, aiding in the understanding of enzyme kinetics and interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-2-methylnaphthalen-1-ol hydrochloride, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, such as modified Mannich reactions or nucleophilic substitution, followed by hydrochlorination. For example:

Naphthalene functionalization : Start with a substituted naphthalene derivative (e.g., 2-methylnaphthalen-1-ol) and introduce an amino group via nitration/reduction or direct amination.

Hydrochloride formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.

Characterization methods :

- NMR (¹H/¹³C) to confirm regiochemistry and proton environments.

- HPLC (≥95% purity thresholds) for intermediate validation .

- Elemental analysis (C, H, N, Cl) to verify stoichiometry .

Basic: Which analytical techniques are critical for purity assessment of this compound?

Answer:

- HPLC-UV/HRMS : Quantify impurities (e.g., unreacted intermediates, positional isomers) using validated methods with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

- FTIR : Confirm functional groups (e.g., -NH₂, -OH) and hydrochloride formation via N-H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion peaks .

- XRD : Assess crystallinity and salt form stability .

Basic: What are the key challenges in purifying this compound, and how are they mitigated?

Answer:

Challenges :

- Solubility limitations due to hydrochloride salt formation.

- Co-elution of structurally similar by-products (e.g., methyl positional isomers).

Solutions : - Recrystallization : Use mixed solvents (e.g., ethanol/water) to optimize yield and purity .

- Column chromatography : Employ silica gel with dichloromethane/methanol gradients to separate polar impurities .

Advanced: How can computational modeling optimize reaction pathways for synthesizing 5-Amino-2-methylnaphthalen-1-ol derivatives?

Answer:

- DFT calculations : Predict thermodynamic stability of intermediates (e.g., protonation states, tautomers) and transition states for amination reactions .

- Reaction path search : Use quantum chemistry software (e.g., Gaussian, ORCA) to identify low-energy pathways, reducing trial-and-error experimentation .

- Machine learning : Train models on existing naphthalene derivative datasets to predict optimal reaction conditions (e.g., temperature, catalyst) .

Advanced: How should researchers address contradictions in spectroscopic data for this compound?

Answer:

- Factorial design of experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, pH) to isolate confounding factors .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic protons or rotational isomers .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 2-Amino-2-methyl-1-propanol hydrochloride) to identify systematic errors .

Advanced: What strategies ensure stability of this compound under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products .

- TGA/DSC : Monitor thermal decomposition profiles (e.g., HCl loss above 150°C) .

- Stability-indicating assays : Use HPLC-MS to track hydrolysis or oxidation products over time .

Advanced: How can researchers investigate the biological activity of this compound in receptor-binding studies?

Answer:

- In vitro assays : Screen for activity against GPCRs or enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying methyl or hydroxyl positions) to identify pharmacophores .

- Molecular docking : Simulate binding interactions with target proteins (e.g., β-adrenergic receptors) using AutoDock or Schrödinger .

Advanced: What methodologies are used to profile impurities in this compound batches?

Answer:

- LC-QTOF-MS : Identify trace impurities (e.g., dimerization by-products) with high mass accuracy .

- ICH guidelines : Classify impurities per Q3A/B thresholds (e.g., ≤0.10% for unidentified impurities) .

- Synthetic controls : Spiking experiments with reference standards (e.g., 6-Aminopenicillanic Acid) to validate detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.